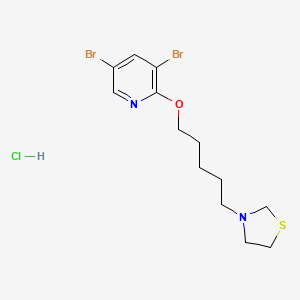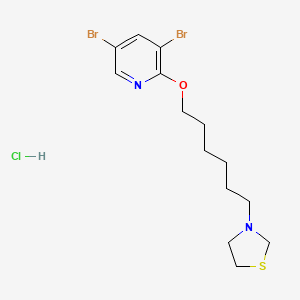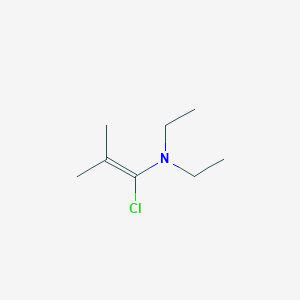![molecular formula C18H13PS B14674244 5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide CAS No. 33771-54-9](/img/structure/B14674244.png)
5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide is an organic compound that belongs to the class of phosphindoles These compounds are characterized by a fused ring system containing both phosphorus and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide typically involves the reaction of bromobenzene with phosphorus pentachloride in the presence of a base . This reaction forms the phosphindole ring system, which is then further functionalized to introduce the phenyl and sulfide groups. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfide group to a thiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Phosphine oxides.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. The presence of the phenyl and sulfide groups enhances its binding affinity and specificity, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide is unique due to the presence of both phenyl and sulfide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
33771-54-9 |
|---|---|
Formule moléculaire |
C18H13PS |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
5-phenyl-5-sulfanylidenebenzo[b]phosphindole |
InChI |
InChI=1S/C18H13PS/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |
Clé InChI |
ZJMOMKBHUCWHCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P2(=S)C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


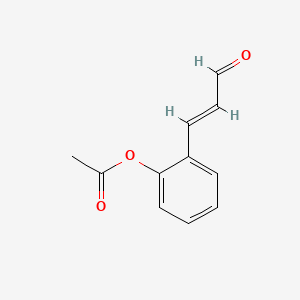


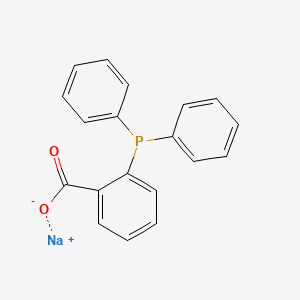

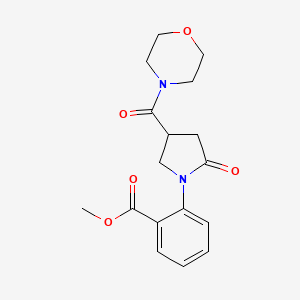
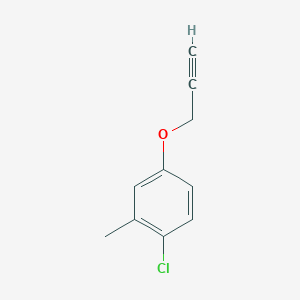
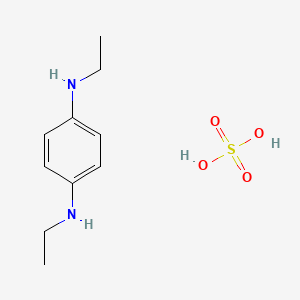


![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
